2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane
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Overview
Description
2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines This compound is characterized by the presence of chloro, iodo, and methoxyethoxy groups attached to a pyrrolo[2,3-d]pyrimidine core, along with a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane typically involves multiple steps. One common approach includes the following steps:
Preparation of the Pyrrolo[2,3-d]pyrimidine Core: This involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
Introduction of Chloro and Iodo Groups: The pyrrolo[2,3-d]pyrimidine core is chlorinated and iodinated using appropriate reagents such as thionyl chloride and iodine.
Attachment of the Methoxyethoxy Group: The chloro-iodo-pyrrolo[2,3-d]pyrimidine is reacted with 2-methoxyethanol under basic conditions to introduce the methoxyethoxy group.
Attachment of the Trimethylsilane Group: Finally, the compound is treated with trimethylsilyl chloride in the presence of a base to attach the trimethylsilane group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane is unique due to the presence of both chloro and iodo groups, along with the methoxyethoxy and trimethylsilane groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H23ClIN3O3Si |
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Molecular Weight |
483.80 g/mol |
IUPAC Name |
2-[[2-chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H23ClIN3O3Si/c1-21-5-6-23-14-12-11(17)9-20(13(12)18-15(16)19-14)10-22-7-8-24(2,3)4/h9H,5-8,10H2,1-4H3 |
InChI Key |
XZWKRVZVWFXOFH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=NC2=C1C(=CN2COCC[Si](C)(C)C)I)Cl |
Origin of Product |
United States |
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